1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
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Overview
Description
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of quinolinium salts This compound is known for its unique structural features, which include a quinolinium core and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the condensation of 2-methylquinoline with 3-methyl-2(3H)-benzothiazolylidene under acidic conditions. The resulting intermediate is then reacted with ethyl iodide to introduce the ethyl group. Finally, the compound is treated with 4-methylbenzenesulfonic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinolinium nitrogen or the benzothiazole sulfur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various alkylated quinolinium salts.
Scientific Research Applications
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
- 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-chlorobenzenesulfonate
- 1-Methyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
Uniqueness
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate is unique due to its specific combination of a quinolinium core and a benzothiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
55479-14-6 |
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Molecular Formula |
C27H26N2O3S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H19N2S.C7H8O3S/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
PHQCMRONRWXIRN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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